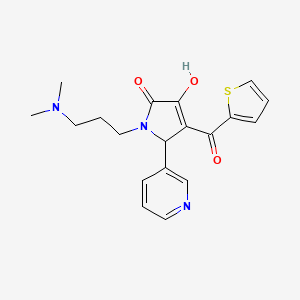
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a multifunctional molecule that appears to be a derivative of pyrrolidine with various substituents that could potentially offer a range of chemical reactivity and properties. The presence of a pyridinyl group suggests potential for interactions with various biological targets, while the thiophene moiety could contribute to electronic and photophysical properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated through microwave-assisted methods, which offer an efficient alternative to conventional thermal heating. For instance, a series of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones were synthesized from the cyclocondensation reaction of ethyl 5,5,5-trichloro-3-dimethylamino methylene-2,4-dioxopentanoate with various substituted anilines, yielding products in moderate to good yields under mild conditions and in a short reaction time . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interactions. The dimethylamino group could provide basicity and nucleophilicity, while the hydroxy group may be involved in hydrogen bonding. The pyridinyl and thiophene rings are aromatic systems that can participate in pi-stacking and electronic interactions. The overall structure is likely to be relatively planar due to the conjugation across the molecule, which could affect its binding to flat aromatic systems or enzymes.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related structures. For example, vinylogous amidinium salts have been shown to undergo transformation to cyano and dimethylamino-substituted pyridine derivatives, which upon further treatment with ammonia and hydroxylamine yield amino-pyridine derivatives and their oxides . Additionally, imidazo[1,5-a]pyridinium inner salts have been used to synthesize polyfunctionalized pyrroles and thiophenes, acting as nucleophiles towards electron-deficient alkynes . These reactions highlight the potential for the compound to participate in nucleophilic addition and cyclization reactions, which could be exploited in the synthesis of complex heterocyclic systems.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not directly reported, related compounds provide some insight. The presence of multiple functional groups suggests a high degree of solubility in polar solvents, and the potential for intermolecular interactions such as hydrogen bonding could influence its boiling and melting points. The aromatic systems within the molecule may absorb light in the UV-visible range, which could be relevant for spectroscopic detection or photophysical applications. The compound's stability and reactivity will be influenced by the presence of the dimethylamino and hydroxy groups, as well as the potential for tautomerism in the pyrrolidine ring.
作用機序
Target of Action
The primary target of this compound, also known as Cambridge ID 6659034, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .
Mode of Action
Cambridge ID 6659034 acts as an inhibitor of VMAT2 . By inhibiting VMAT2, the compound reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound diminishes the overstimulation of D2 receptors in the indirect pathway . This results in stronger “stop” signals and weaker “go” signals, thus having robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
As a vmat2 inhibitor, it is expected to have a significant impact on the bioavailability of dopamine, norepinephrine, serotonin, and histamine by reducing their storage and release .
Result of Action
The molecular and cellular effects of Cambridge ID 6659034’s action primarily involve the modulation of dopamine neurotransmission . By inhibiting VMAT2, the compound reduces dopamine storage and release, leading to less overstimulation of D2 receptors in the motor striatum . This results in a reduction of the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia .
Action Environment
The action, efficacy, and stability of Cambridge ID 6659034 are likely influenced by various environmental factors.
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYANXDOUVHIXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

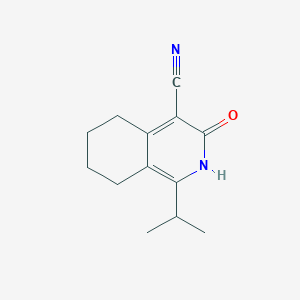
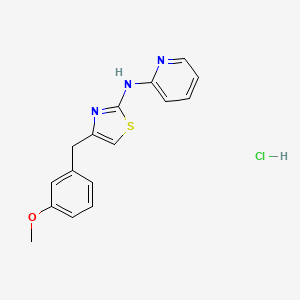
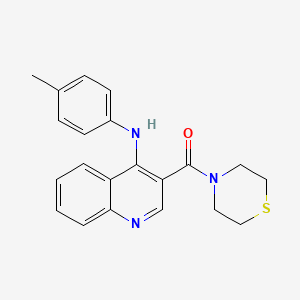

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
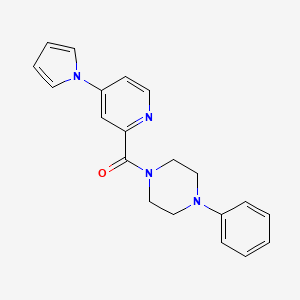

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

